molecular formula C19H19NO3 B11684800 1-(4-Methoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione

1-(4-Methoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione

Cat. No.: B11684800
M. Wt: 309.4 g/mol
InChI Key: AXRGWJWMPSXWHE-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine-2,5-dione core, substituted with a 4-methoxyphenyl group and a 1-phenylethyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents employed, often leading to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It finds applications in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but differ in the substitution pattern or functional groups, leading to variations in their chemical and biological properties.

    Other Pyrrolidine-2,5-dione Derivatives: Compounds with different substituents on the pyrrolidine-2,5-dione core, which may exhibit different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C19H19NO3/c1-13(14-6-4-3-5-7-14)17-12-18(21)20(19(17)22)15-8-10-16(23-2)11-9-15/h3-11,13,17H,12H2,1-2H3

InChI Key

AXRGWJWMPSXWHE-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(=O)N(C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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